4-(5-Fluoro-2-hydroxyphenyl)-2-methoxyphenol
Description
4-(5-Fluoro-2-hydroxyphenyl)-2-methoxyphenol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a fluorine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
4-(5-fluoro-2-hydroxyphenyl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO3/c1-17-13-6-8(2-4-12(13)16)10-7-9(14)3-5-11(10)15/h2-7,15-16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSREUHWZZOHAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=CC(=C2)F)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685504 | |
| Record name | 5-Fluoro-3'-methoxy[1,1'-biphenyl]-2,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261926-84-4 | |
| Record name | 5-Fluoro-3'-methoxy[1,1'-biphenyl]-2,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoro-2-hydroxyphenyl)-2-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-hydroxyacetophenone and 2-methoxyphenol.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production Methods: Industrial production methods may include large-scale batch reactions or continuous flow processes to ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoro-2-hydroxyphenyl)-2-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom and hydroxyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated phenols, methoxyphenols, and other substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(5-Fluoro-2-hydroxyphenyl)-2-methoxyphenol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-2-hydroxyphenyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and hydroxyl group play crucial roles in its binding affinity and reactivity with biological molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-hydroxyacetophenone: A structurally similar compound with a fluorine atom and hydroxyl group attached to a phenyl ring.
2-Methoxyphenol: Another similar compound with a methoxy group and hydroxyl group attached to a phenyl ring.
Uniqueness
4-(5-Fluoro-2-hydroxyphenyl)-2-methoxyphenol is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
